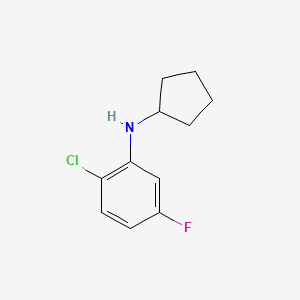

2-Chloro-N-cyclopentyl-5-fluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

2-chloro-N-cyclopentyl-5-fluoroaniline |

InChI |

InChI=1S/C11H13ClFN/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |

InChI Key |

FPBWUWKWNLMRAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC(=C2)F)Cl |

Origin of Product |

United States |

Advanced Structural Elucidation of 2 Chloro N Cyclopentyl 5 Fluoroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of 2-chloro-N-cyclopentyl-5-fluoroaniline, offering precise insights into the proton, carbon, and fluorine atomic nuclei.

Elucidation of Aromatic and Cyclopentyl Proton Environments (¹H NMR)

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic and cyclopentyl protons.

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group.

The cyclopentyl group protons appear as a series of multiplets in the upfield region of the spectrum. The methine proton attached to the nitrogen atom is expected to be downfield relative to the other cyclopentyl protons due to the deshielding effect of the adjacent nitrogen.

Interactive Data Table: ¹H NMR Chemical Shift Assignments

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.50 - 7.20 | m | - |

| NH | 3.50 - 4.50 | br s | - |

| Cyclopentyl-CH | 3.50 - 3.80 | m | - |

| Cyclopentyl-CH₂ | 1.40 - 2.10 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used for analysis. "m" denotes a multiplet and "br s" denotes a broad singlet.

Carbon Skeleton Assignment and Quaternary Carbon Analysis (¹³C NMR)

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms.

The aromatic carbons exhibit signals in the downfield region (typically 110-160 ppm). The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-2 and C-5) are significantly influenced, showing characteristic shifts and C-F coupling. The carbon attached to the nitrogen (C-1) also appears in this region. The remaining aromatic carbons (C-3, C-4, and C-6) are identified based on their positions and coupling patterns. Quaternary carbons, those not bonded to any hydrogens, are also readily identified.

The cyclopentyl carbons resonate in the upfield region of the spectrum. The carbon atom attached to the nitrogen (CH-N) will be the most downfield of the aliphatic signals.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-F (Aromatic) | 155 - 160 (d, ¹JCF) |

| C-Cl (Aromatic) | 115 - 120 |

| C-N (Aromatic) | 140 - 145 |

| Aromatic CH | 110 - 130 |

| Cyclopentyl-CH | 50 - 60 |

| Cyclopentyl-CH₂ | 20 - 40 |

Note: The chemical shifts are approximate and can be influenced by the solvent. "d" indicates a doublet due to coupling with fluorine.

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

¹⁹F NMR spectroscopy is a highly specific technique for observing fluorine atoms within a molecule. rsc.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position of the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, providing additional structural confirmation.

Application of Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between neighboring protons within the cyclopentyl group, helping to trace the connectivity of the proton network. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). sdsu.edu This is crucial for assigning the ¹H signal to its corresponding ¹³C signal, for instance, linking each aromatic proton to its specific carbon atom and each set of cyclopentyl protons to their respective carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. sdsu.edu This experiment is invaluable for identifying the quaternary carbons by observing their long-range correlations to nearby protons. For example, the quaternary carbon C-2 (bonded to chlorine) would show a correlation to the proton at C-3 and potentially the NH proton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can be used to confirm the spatial relationship between the N-H proton and the adjacent methine proton of the cyclopentyl group, as well as with the proton at the C-6 position of the aromatic ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. Key expected vibrations include the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-N, C-Cl, and C-F stretching vibrations in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-F Stretch | 1100 - 1250 | IR |

| C-Cl Stretch | 600 - 800 | IR |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. nih.gov The measured mass will be consistent with the molecular formula C₁₁H₁₃ClFN. nih.gov

The mass spectrum also reveals a characteristic fragmentation pattern upon ionization. The molecular ion peak [M]⁺ will be observed, along with a significant [M+2]⁺ peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would include the loss of the cyclopentyl group, and cleavage of the C-N bond, providing further evidence for the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl) | Significance |

| [C₁₁H₁₃ClFN]⁺ | 213.07 | Molecular Ion |

| [C₁₁H₁₃³⁷ClFN]⁺ | 215.07 | Isotope Peak |

| [C₆H₅ClFN]⁺ | 145.01 | Loss of cyclopentyl radical |

| [C₅H₉]⁺ | 69.07 | Cyclopentyl cation |

Note: m/z values are nominal and will be determined with high precision in HRMS.

X-ray Crystallography for Precise Molecular Geometry and Supramolecular Architecture

A detailed analysis in this section is pending the availability of crystallographic data for this compound.

Specific data on the conformational preferences and torsional angles of this compound are not available in the absence of its crystal structure.

A description of the intermolecular interactions and crystal packing motifs of this compound cannot be generated without the relevant crystallographic information.

Computational and Theoretical Studies on 2 Chloro N Cyclopentyl 5 Fluoroaniline

Quantum Chemical Investigations of Electronic Structure and Energetics

A thorough search for quantum chemical investigations, including Density Functional Theory (DFT) calculations, analysis of molecular orbitals, and prediction of spectroscopic parameters for 2-Chloro-N-cyclopentyl-5-fluoroaniline, yielded no specific results. While computational studies have been performed on structurally related compounds, such as 2-chloro-5-fluoroaniline (B1301171) (lacking the N-cyclopentyl group), this specific molecule has not been the subject of published quantum chemical analysis.

Density Functional Theory (DFT) Calculations for Ground State Geometries

No published studies detailing the DFT calculations for the ground state geometry of this compound were found.

Analysis of Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Descriptors

There is no available data from scientific literature regarding the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or other reactivity descriptors for this compound.

Prediction of Spectroscopic Parameters (Chemical Shifts, Vibrational Frequencies)

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

A search for molecular dynamics (MD) simulation studies to explore the conformational landscape and dynamic behavior of this compound did not yield any relevant publications. Such studies would provide insight into the flexibility of the cyclopentyl ring and its interaction with the aniline (B41778) moiety, but this area remains unexplored for this particular compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Libraries

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound within their chemical libraries were found. QSAR studies are essential for predicting the biological activity of compounds, but this specific molecule does not appear in the datasets of published models.

Computational Mechanistic Insights into Synthetic Transformations

There is a lack of published research on the computational investigation of synthetic routes to this compound. While syntheses of related compounds have been documented, the reaction mechanisms and transition states involved in the synthesis of this specific molecule have not been elucidated through computational methods.

Chemical Reactivity and Synthetic Transformations of 2 Chloro N Cyclopentyl 5 Fluoroaniline

Derivatization at the Secondary Amine Nitrogen

The nitrogen atom of the cyclopentylamino group in 2-Chloro-N-cyclopentyl-5-fluoroaniline is a nucleophilic center and is readily amenable to a variety of derivatization reactions.

Amide and Sulfonamide Formation

The secondary amine of this compound is expected to react with activated carboxylic acid derivatives and sulfonyl chlorides to form the corresponding amides and sulfonamides.

Amide Formation: The synthesis of amides from anilines is a fundamental transformation in organic chemistry. researchgate.net The reaction of this compound with an acyl chloride or a carboxylic acid in the presence of a coupling agent would yield the corresponding N-acyl derivative. A convenient and widely used method involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method is particularly effective for coupling electron-deficient anilines. nih.gov

General Reaction Scheme for Amide Formation:

Reactants: this compound, a carboxylic acid (R-COOH).

Reagents: EDC, DMAP, HOBt (catalytic).

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

Product: N-(2-chloro-5-fluorophenyl)-N-cyclopentyl-R-carboxamide.

Sulfonamide Formation: Similarly, sulfonamides can be readily prepared by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme for Sulfonamide Formation:

Reactants: this compound, a sulfonyl chloride (R-SO₂Cl).

Reagents: Triethylamine or pyridine.

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile.

Product: N-(2-chloro-5-fluorophenyl)-N-cyclopentyl-R-sulfonamide.

Urea (B33335) and Thiourea (B124793) Synthesis

The secondary amine of this compound can also be converted into urea and thiourea derivatives.

Urea Synthesis: N,N'-disubstituted ureas can be synthesized by the reaction of this compound with an isocyanate (R-N=C=O). wikipedia.org This reaction is typically straightforward and proceeds under mild conditions. An alternative and practical method involves the reaction of the amine with potassium isocyanate in water, which can be advantageous for its simplicity and environmental friendliness. rsc.orgrsc.org

General Reaction Scheme for Urea Formation:

Reactants: this compound, an isocyanate (R-NCO).

Solvent: An inert solvent like THF or DCM.

Product: 1-(2-chloro-5-fluorophenyl)-1-cyclopentyl-3-R-urea.

Thiourea Synthesis: The corresponding thioureas can be prepared in a similar fashion by reacting this compound with an isothiocyanate (R-N=C=S).

General Reaction Scheme for Thiourea Synthesis:

Reactants: this compound, an isothiocyanate (R-NCS).

Solvent: An inert solvent like THF or DCM.

Product: 1-(2-chloro-5-fluorophenyl)-1-cyclopentyl-3-R-thiourea.

Imine and Enamine Formation

The formation of imines (Schiff bases) typically involves the reaction of a primary amine with an aldehyde or a ketone. As this compound is a secondary amine, it cannot form a stable imine in the classical sense. However, it can react with aldehydes and ketones to form enamines, provided the aldehyde or ketone has an α-hydrogen. This reaction is generally reversible and is often catalyzed by an acid.

General Reaction Scheme for Enamine Formation:

Reactants: this compound, an aldehyde or ketone with an α-hydrogen.

Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid).

Conditions: Typically requires removal of water to drive the equilibrium towards the product.

Product: An enamine derivative of this compound.

Functional Group Interconversions on the Aromatic Ring

The halogen substituents on the aromatic ring of this compound provide handles for further synthetic modifications through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com In this compound, the electron-withdrawing nature of the fluorine and chlorine atoms, as well as the N-cyclopentylamino group to some extent, can facilitate SNAr reactions.

The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, which is the opposite of their reactivity in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the halogen. Therefore, it is expected that the fluorine atom would be more susceptible to substitution than the chlorine atom under SNAr conditions. The presence of the amino group ortho to the chlorine and meta to the fluorine will also influence the regioselectivity of the substitution. SNAr reactions are generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

General Reaction Scheme for SNAr:

Reactant: this compound.

Nucleophile: A strong nucleophile (e.g., alkoxides, thiolates, amines).

Conditions: Often requires heat and a polar aprotic solvent like DMSO or DMF.

Expected Product: Preferential substitution of the fluorine atom. For example, reaction with sodium methoxide (B1231860) would likely yield 2-chloro-N-cyclopentyl-5-methoxyaniline.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted position of this compound is a prime site for such transformations.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl linkages. This compound would be expected to undergo Suzuki coupling at the C-Cl bond with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. researchgate.net However, modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are effective for the coupling of aryl chlorides. nih.gov

General Reaction Scheme for Suzuki Coupling:

Reactants: this compound, an arylboronic acid (Ar-B(OH)₂).

Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

Solvent: A solvent system such as toluene, dioxane, or a mixture with water.

Product: 2-(Aryl)-N-cyclopentyl-5-fluoroaniline.

Sonogashira and Heck Reactions: While less common for aryl chlorides compared to bromides and iodides, the Sonogashira (coupling with a terminal alkyne) and Heck (coupling with an alkene) reactions are also plausible transformations for this compound under appropriate catalytic conditions. These reactions would typically require a palladium catalyst and, in the case of the Sonogashira reaction, a copper co-catalyst.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.gov In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position to form a stabilized aryllithium intermediate. nih.gov This intermediate can then be trapped by a wide variety of electrophiles.

For this compound, the secondary amine functionality itself is a poor DMG. Therefore, it typically requires derivatization into a more effective DMG, such as a pivalamide (B147659) (-CONC(CH₃)₃) or a carbamate (B1207046). The resulting amide or carbamate group is a potent DMG that directs lithiation specifically to the C6 position. capes.gov.brnih.gov The chloro and fluoro substituents on the ring influence the acidity of the aromatic protons, but the directing power of the amide group generally overrides these electronic effects to ensure high regioselectivity. The presence of a halogen like chlorine is compatible with this process, as metal-halogen exchange is generally slower than directed lithiation for chlorides and fluorides. google.com

The process begins with the acylation of the parent aniline (B41778) to form the N-pivaloyl derivative. This is followed by treatment with an alkyllithium base at low temperature to generate the ortho-lithiated species. Subsequent reaction with an electrophile yields the ortho-substituted product. This method provides a reliable route to various 6-substituted derivatives, which may be difficult to access through classical electrophilic aromatic substitution.

Table 1: Representative Electrophiles for Ortho-Functionalization of N-Pivaloylanilide Models This table illustrates the types of functional groups that can be introduced at the ortho-position of an N-pivaloylanilide, based on established literature for analogous systems. capes.gov.br

| Electrophile | Reagent Example | Functional Group Introduced |

| Alkyl Halide | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) |

| Ketone | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Disulfide | Dimethyl disulfide ((CH₃S)₂) | Methylthio (-SCH₃) |

| Silyl Halide | Trimethylsilyl (B98337) chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid (-COOH) |

| Amide | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

Modifications and Transformations of the Cyclopentyl Ring

Direct and selective oxidation or reduction of the cyclopentyl ring in this compound presents a significant synthetic challenge. The molecule contains multiple reactive sites, including the electron-rich aromatic ring and the secondary amine, which are susceptible to oxidation.

Reduction: The reduction of the saturated cyclopentyl ring is not a common transformation. In contrast, the aromatic aniline ring is susceptible to reduction. Catalytic hydrogenation of anilines, using rhodium or ruthenium catalysts or metal-free methods with reagents like B(C₆F₅)₃, typically leads to the corresponding cyclohexylamine (B46788) derivatives. organic-chemistry.orgnih.govnrel.gov Similarly, reductive cleavage of the C-N bond can occur under specific photoredox conditions. rsc.orgnih.gov Therefore, any attempt to modify the cyclopentyl ring via reduction would need to overcome the inherent reactivity of the aniline portion of the molecule. Due to these challenges, transformations are more commonly focused on the aromatic ring or the amine itself.

A more promising strategy for modifying the cyclopentyl ring is through transition-metal-catalyzed C-H activation. This approach utilizes a directing group to guide a metal catalyst to a specific C(sp³)–H bond, enabling its conversion to a new C-C or C-heteroatom bond. nih.gov

For this compound, the amine functionality can serve as a native directing group for palladium-catalyzed C-H functionalization. acs.org This strategy often involves the formation of a palladacycle intermediate. Research on similar N-alkyl amine systems has shown that the catalyst can be directed to activate the γ-C–H bond of the alkyl group. acs.org In the case of the cyclopentyl ring, this would correspond to functionalization at the C3-position. The reaction typically couples the cycloalkane with aryl boronic acids or other partners. The use of chiral ligands can render these reactions enantioselective.

Table 2: Palladium-Catalyzed C-H Arylation of N-Cycloalkylamine Scaffolds This table summarizes typical components for the amine-directed C-H functionalization of saturated rings, based on modern synthetic methods. acs.org

| Component | Example | Role |

| Substrate | N-Cycloalkylamine | Source of C-H bond |

| Directing Group | Tertiary Amine | Directs catalyst to γ-C-H bond |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | C-H activation catalyst |

| Ligand | N-Acetyl Amino Acid | Controls reactivity and enantioselectivity |

| Coupling Partner | Aryl Boronic Acid (Ar-B(OH)₂) | Source of the new functional group |

| Oxidant | Benzoquinone | Regenerates the active Pd(II) catalyst |

| Solvent | tert-Amyl alcohol | Reaction medium |

Multicomponent Reactions Incorporating the Aniline Moiety

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This compound is an ideal candidate for MCRs that utilize a primary or secondary amine component.

The Ugi four-component reaction (U-4CR) is a prominent example. nih.gov This reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide and the carboxylate to yield a highly substituted α-acylamino amide product. The structural diversity of the products can be vast, as each of the four components can be varied independently. Using this compound as the amine component allows for the direct incorporation of its substituted aromatic and cyclopentyl framework into complex, peptide-like scaffolds.

Another relevant MCR is the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgnrel.gov While it does not directly use an amine, its products are structurally related to those from the Ugi reaction.

Table 3: Versatility of the Ugi Four-Component Reaction with Anilines This table illustrates the range of building blocks that can be combined with an aniline, such as this compound, in an Ugi reaction to generate diverse molecular structures.

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Resulting Scaffold |

| Substituted Aniline | Formaldehyde | Acetic Acid | tert-Butyl Isocyanide | N-Aryl Glycinamide |

| Substituted Aniline | Benzaldehyde | Propionic Acid | Cyclohexyl Isocyanide | N-Aryl Phenylglycinamide |

| Substituted Aniline | Acetone | Benzoic Acid | Benzyl Isocyanide | N-Aryl α,α-Dimethylglycinamide |

| Substituted Aniline | Cyclohexanone (B45756) | Formic Acid | Ethyl Isocyanoacetate | N-Aryl α-Aminocyclohexylcarboxamide |

Mentioned Chemical Compounds

| Chemical Name | Formula |

| This compound | C₁₁H₁₃ClFN |

| n-Butyllithium | C₄H₉Li |

| sec-Butyllithium | C₄H₉Li |

| Methyl iodide | CH₃I |

| Benzaldehyde | C₇H₆O |

| Acetone | C₃H₆O |

| Dimethyl disulfide | C₂H₆S₂ |

| Trimethylsilyl chloride | C₃H₉ClSi |

| Carbon dioxide | CO₂ |

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

| B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) | C₁₈BF₁₅ |

| Palladium(II) Acetate | C₄H₆O₄Pd |

| Aryl Boronic Acid | ArB(OH)₂ |

| Benzoquinone | C₆H₄O₂ |

| tert-Amyl alcohol | C₅H₁₂O |

| Formaldehyde | CH₂O |

| Acetic Acid | C₂H₄O₂ |

| tert-Butyl Isocyanide | C₅H₉N |

| Propionic Acid | C₃H₆O₂ |

| Cyclohexyl Isocyanide | C₇H₁₁N |

| Benzoic Acid | C₇H₆O₂ |

| Benzyl Isocyanide | C₈H₇N |

| Cyclohexanone | C₆H₁₀O |

| Formic Acid | CH₂O₂ |

| Ethyl Isocyanoacetate | C₅H₇NO₂ |

Design and Synthesis of Advanced Derivatives and Analogues Based on the 2 Chloro N Cyclopentyl 5 Fluoroaniline Scaffold

Systematic Variation of Aromatic Substituents (Halogens, Alkyls, Electron-Withdrawing/Donating Groups)

The functionalization of the aromatic ring of 2-Chloro-N-cyclopentyl-5-fluoroaniline is a key strategy for creating a diverse library of derivatives. The existing chloro and fluoro substituents influence the regioselectivity of further electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director, while the halogen atoms are deactivating but also ortho-, para-directing. chemicalbook.com This interplay guides the introduction of new functional groups to specific positions on the benzene (B151609) ring.

Halogenation: Further halogenation of the this compound scaffold can be achieved using standard halogenating agents. For instance, bromination using bromine water can lead to the introduction of bromine atoms at the electron-rich ortho and para positions relative to the amino group. chemicalbook.com Given the substitution pattern, the most likely position for further substitution would be at the C4 and C6 positions.

Nitration: Nitration of the aniline (B41778) ring can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction typically introduces a nitro group (-NO2), a strong electron-withdrawing group, onto the aromatic ring. In aniline derivatives, nitration can sometimes lead to a mixture of ortho, meta, and para products due to the protonation of the amino group in the acidic medium, which forms anilinium ions that are meta-directing. chemicalbook.com For the this compound scaffold, careful control of reaction conditions is crucial to achieve selective nitration.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions allow for the introduction of alkyl and acyl groups, respectively. These reactions typically employ an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. However, the strong activating nature of the amino group can lead to side reactions, often necessitating the use of a protecting group for the amine.

A summary of potential aromatic substituent variations is presented in the table below.

| Reaction Type | Reagents | Potential Substituent | Potential Position(s) |

| Halogenation | Br₂/FeBr₃ | -Br | C4, C6 |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | C4, C6 |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | C4, C6 |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | -R (Alkyl) | C4, C6 |

| Friedel-Crafts Acylation | R-COCl/AlCl₃ | -COR (Acyl) | C4, C6 |

Exploration of Diverse N-Cycloalkyl Analogues (e.g., Cyclopropyl (B3062369), Cyclohexyl, Cyclobutyl)

Modification of the N-cycloalkyl group offers another avenue for creating structural diversity. The synthesis of these analogues generally involves the reaction of 2-chloro-5-fluoroaniline (B1301171) with the corresponding cycloalkanone via reductive amination or with a cycloalkyl halide.

Reductive Amination: A common method for synthesizing N-cycloalkyl anilines is the reductive amination of 2-chloro-5-fluoroaniline with a cycloalkanone (e.g., cyclopropanone, cyclobutanone, cyclohexanone) in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

N-Alkylation: Alternatively, direct N-alkylation of 2-chloro-5-fluoroaniline with a cycloalkyl halide (e.g., cyclopropyl bromide, cyclobutyl iodide, cyclohexyl bromide) in the presence of a base can yield the desired N-cycloalkyl analogue.

The synthesis of N-cyclohexyl-4-fluoroaniline has been reported via the reaction of p-fluoronitrobenzene with cyclohexanone (B45756) in the presence of a palladium/carbon catalyst and sodium formate. researchgate.net A similar strategy could be adapted for the synthesis of N-cyclohexyl-2-chloro-5-fluoroaniline. The table below outlines the synthesis of various N-cycloalkyl analogues.

| N-Cycloalkyl Analogue | Starting Materials | Reaction Type |

| N-Cyclopropyl-2-chloro-5-fluoroaniline | 2-Chloro-5-fluoroaniline, Cyclopropanone | Reductive Amination |

| N-Cyclobutyl-2-chloro-5-fluoroaniline | 2-Chloro-5-fluoroaniline, Cyclobutanone | Reductive Amination |

| N-Cyclohexyl-2-chloro-5-fluoroaniline | 2-Chloro-5-fluoroaniline, Cyclohexanone | Reductive Amination |

Heterocyclic Ring Annulation Strategies Utilizing the Aniline Core

The aniline core of this compound is a suitable starting point for the construction of fused heterocyclic systems through annulation reactions, which involve the formation of a new ring onto the existing molecule. wikipedia.orgchemeurope.com

Bischler-Möhlau Indole (B1671886) Synthesis: The Bischler-Möhlau indole synthesis is a classic method for forming a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. chemeurope.comwikipedia.orgyoutube.com Applying this to this compound would involve its reaction with an appropriate α-bromo-ketone to yield a substituted indole. Despite its historical significance, this reaction often requires harsh conditions. chemeurope.comwikipedia.org Milder, modern variations, including the use of microwave irradiation, have been developed. chemeurope.com

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org While the starting aniline is not a β-arylethylamine itself, it can be chemically modified to incorporate the necessary ethylamine (B1201723) side chain, making it a suitable substrate for this reaction. This would lead to the formation of complex, fused heterocyclic systems.

Graebe-Ullmann Reaction: The Graebe-Ullmann reaction can be used to synthesize carbazoles from N-aryl-1,2,3-triazoles. This would require the conversion of the aniline to a triazole derivative, which can then undergo cyclization upon heating to form a fused carbazole (B46965) system. researchgate.net

The following table summarizes some potential annulation strategies.

| Annulation Reaction | Reactants with Aniline Core | Resulting Heterocycle |

| Bischler-Möhlau | α-Bromo-ketone | Substituted Indole |

| Pictet-Spengler | (after modification to β-arylethylamine) Aldehyde/Ketone | Substituted Tetrahydroisoquinoline |

| Graebe-Ullmann | (after conversion to triazole) | Substituted Carbazole |

Conjugation to Advanced Molecular Architectures for Functional Materials

The unique electronic properties of the this compound scaffold make it an attractive building block for the synthesis of functional materials, such as conductive polymers. The aniline nitrogen can participate in polymerization reactions, and the aromatic ring can be further functionalized to tune the material's properties.

Polyaniline Derivatives: Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers. The polymerization of this compound could be achieved through chemical or electrochemical oxidation. The resulting polymer would have a backbone of repeating aniline units, and its electronic and physical properties would be influenced by the chloro, fluoro, and N-cyclopentyl substituents.

Incorporation into π-Conjugated Systems: The aniline derivative can be incorporated into larger π-conjugated systems through cross-coupling reactions, such as the Suzuki or Stille coupling. This would involve converting the aniline into a derivative containing a suitable coupling partner, such as a boronic acid or a stannane, and then reacting it with another aromatic compound. Such strategies are employed to create materials for organic light-emitting diodes (OLEDs) and other electronic devices.

| Material Type | Synthetic Approach | Potential Application |

| Conductive Polymer | Oxidative Polymerization | Organic Electronics |

| π-Conjugated Material | Cross-Coupling Reactions (e.g., Suzuki, Stille) | Organic Light-Emitting Diodes (OLEDs) |

Emerging Research Applications of Halogenated Cycloalkyl Anilines in Advanced Chemical Sciences

Role as Versatile Building Blocks in Complex Molecule Synthesis

Halogenated anilines are fundamental building blocks in organic synthesis, primarily due to their utility in cross-coupling reactions and as precursors for more complex molecular architectures. nih.gov The presence of both chloro and fluoro substituents on the aromatic ring of 2-Chloro-N-cyclopentyl-5-fluoroaniline, coupled with the N-cyclopentyl group, offers multiple reaction handles for synthetic transformations.

The chloro- and fluoro- groups can be selectively targeted in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of C-Cl versus C-F bonds under specific catalytic conditions could allow for sequential functionalization, adding a layer of synthetic control. For instance, the C-Cl bond is generally more reactive in palladium-catalyzed amination reactions than the more robust C-F bond.

Furthermore, the N-cyclopentyl aniline (B41778) moiety itself is a valuable pharmacophore found in a number of biologically active molecules. The synthesis of N-alkyl anilines can be achieved through methods like the Smiles rearrangement from phenols, highlighting the accessibility of such scaffolds. researchgate.net The cyclopentyl group can influence the conformational rigidity and lipophilicity of the final molecule, which are critical parameters in drug design.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions (Illustrative) | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diamine derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl aniline derivative |

| Nucleophilic Aromatic Substitution (of Fluorine) | Strong nucleophile (e.g., alkoxide) | Ether derivative |

Applications in Material Science: Optoelectronic Materials and Liquid Crystals

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying their electronic properties and enhancing their performance in materials science applications. researchgate.net Organofluorine compounds often exhibit increased thermal stability, chemical resistance, and hydrophobicity. While specific studies on this compound in this context are not available, the structural motifs suggest potential utility.

In the realm of optoelectronic materials, the electron-withdrawing nature of the chlorine and fluorine atoms can lower the HOMO and LUMO energy levels of the aniline core. This modulation of the electronic bandgap is a key principle in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The specific substitution pattern on the aniline ring can also influence intermolecular packing in the solid state, which is crucial for charge transport.

The rigid and anisotropic nature of the N-cyclopentyl aniline structure could also lend itself to applications in liquid crystals. The introduction of a cycloalkyl group can affect the mesophase behavior and clearing points of liquid crystalline materials. The combination of the halogenated aromatic ring and the aliphatic cyclopentyl ring provides a balance of polarizability and structural rigidity that could be explored for the development of novel liquid crystal phases.

Development of Catalytic Ligands and Organocatalysts

Aniline derivatives have been explored as ligands in transition metal catalysis. nih.gov Specifically, they can act as stabilizing ligands for well-defined palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.gov The electronic properties of the aniline can fine-tune the reactivity of the metal center. In the case of this compound, the electron-withdrawing halogen substituents would decrease the electron density on the nitrogen atom, potentially influencing the stability and catalytic activity of the resulting metal complex.

The development of ligands based on readily available and structurally diverse scaffolds is a significant area of research. nih.gov The modular nature of this compound, with its distinct aromatic and cycloalkyl components, makes it an interesting candidate for inclusion in ligand libraries for high-throughput screening of catalytic reactions. nih.gov The exploration of nitrogen- and oxygen-based ligands for catalysis with non-precious metals like nickel and copper is also a growing field, where novel aniline-based ligands could play a role. nih.gov

Beyond transition metal catalysis, the chiral potential of the cyclopentyl group, if appropriately substituted, could be harnessed in the design of organocatalysts. Asymmetric organocatalysis often relies on chiral amines to control the stereochemical outcome of reactions. While the parent compound is achiral, derivatives could be synthesized to explore this avenue.

Design of Molecular Probes for Chemical Biology Studies

Fluorescent molecular probes are indispensable tools in chemical biology for visualizing and understanding biological processes. The design of these probes often involves the strategic modification of fluorophore scaffolds to tune their photophysical properties and introduce specific functionalities for sensing or targeting.

Halogenation is a known strategy to modulate the properties of fluorophores. For instance, the introduction of chloro or fluoro groups can alter the pKa of a dye, leading to reduced pH sensitivity and increased photostability. nih.gov While this compound is not itself a fluorophore, it could serve as a key building block in the synthesis of novel fluorescent probes.

An interesting application of anilines in this area is in the construction of sensors based on photoinduced electron transfer (PeT). A notable example is a voltage sensor that incorporates a dichlorofluorescein linked to an electron-rich aniline. nih.gov The aniline acts as an electron donor, and changes in the local electric field modulate the PeT process, resulting in a change in fluorescence. The electronic properties of the aniline are critical in such systems. The electron-withdrawing nature of the substituents in this compound would make it a less efficient electron donor than an unsubstituted aniline, a property that could be exploited in the rational design of probes with specific sensing characteristics.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-cyclopentyl-5-fluoroaniline, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous halogenated anilines (e.g., 5-Chloro-2-fluoroaniline, CAS 2106-05-0 ) suggest viable pathways. A plausible route involves:

Nucleophilic substitution : React 5-fluoro-2-chloronitrobenzene with cyclopentylamine under basic conditions, followed by nitro-group reduction using catalytic hydrogenation (Pd/C, H₂).

Buchwald-Hartwig coupling : Utilize palladium catalysts to couple cyclopentylamine with a halogenated aryl halide precursor.

Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via /-NMR .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- -NMR: Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm, coupling patterns for Cl/F substitution).

- -NMR: Detect fluorine environments (δ -110 to -120 ppm for meta-fluorine) .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z: 217.07 for C₁₁H₁₂ClFN₂).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity of this compound in solvent environments?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP or M06-2X) with a 6-311++G(d,p) basis set to:

Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.

Simulate solvent effects using the polarizable continuum model (PCM) for solvents like DMSO or chloroform.

Q. What strategies resolve contradictory crystallographic data in halogenated aniline derivatives during structural refinement?

- Methodological Answer : Contradictions often arise from disordered halogen atoms or thermal motion artifacts. Mitigate via:

Multi-temperature XRD : Collect data at 100 K to reduce thermal displacement parameters.

Twinned refinement : Use SHELXD/SHELXL to model twinning ratios in cases of pseudo-merohedral twinning .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing motifs.

For example, in 2-Chloro-5-nitroaniline (Acta Cryst. E, 2009), disorder in the nitro group was resolved by partitioning occupancies over two sites .

Q. How can researchers analyze contradictory NMR data arising from dynamic effects in substituted anilines?

- Methodological Answer : Dynamic phenomena (e.g., ring puckering of the cyclopentyl group) can cause signal broadening. Use:

Variable-temperature NMR : Acquire spectra from 298 K to 223 K to "freeze" conformational changes.

2D EXSY : Detect exchange cross-peaks between axial/equatorial protons of the cyclopentyl group.

DFT-MD simulations : Model rotational barriers (<10 kcal/mol suggests rapid interconversion at RT) .

Data Contradiction & Validation

Q. What methodologies reconcile discrepancies between computational predictions and experimental spectroscopic results?

- Methodological Answer : Systematic validation steps include:

Benchmarking functionals : Compare B3LYP vs. LC-ωPBE for NMR chemical shifts (δcalc vs. δexp).

Solvent correction : Apply explicit solvent molecules (e.g., 3 H₂O in PCM) to improve IR frequency matches.

Error analysis : Use mean absolute deviation (MAD) metrics. For example, B3LYP typically achieves MAD <0.3 ppm for -NMR .

Safety & Stability

Q. What protocols ensure safe handling and stability assessment of this compound in academic labs?

- Methodological Answer :

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Decomposition products : Identify via GC-MS; chlorinated byproducts (e.g., 2-chlorophenol derivatives) may require fume hood handling .

- Safety protocols : Follow OSHA HCS guidelines for halogenated amines (e.g., PPE: nitrile gloves, vapor respirators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.